Methyl-d3-amine hydrochloride
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biological Systems
Deuterium labeling is a powerful technique that involves the incorporation of deuterium into a molecule. clearsynth.com This isotopic substitution is particularly valuable because deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for use in a variety of experimental settings, including in vivo studies. maastrichtuniversity.nl The key to its utility lies in the mass difference between deuterium and protium (B1232500) (the most common hydrogen isotope). This difference, a 100% increase in mass, leads to altered vibrational frequencies of chemical bonds. portico.orgfiveable.me
This change in vibrational energy is the basis for the kinetic isotope effect (KIE), where the rate of a chemical reaction can be affected by the presence of a heavier isotope at a bond-breaking site. portico.orgnih.gov By measuring the KIE, chemists can gain deep insights into reaction mechanisms. thalesnano.comunam.mx Furthermore, the distinct mass of deuterium allows for its easy detection and quantification using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.methalesnano.com In NMR, the use of deuterated solvents is standard practice as it minimizes interference from solvent protons, resulting in clearer spectra. fiveable.me
Overview of Isotopic Tracers in Scientific Inquiry
Isotopic tracers are variants of atoms with a different number of neutrons, which are used to follow the path of a substance through a chemical or biological system. fiveable.mesciencelearn.org.nz Both stable and radioactive isotopes are employed for this purpose. sciencelearn.org.nzmusechem.com Stable isotopes, like deuterium, carbon-13, and nitrogen-15, are non-radioactive and are used to trace metabolic pathways, understand nutrient cycles, and investigate environmental processes. musechem.comsimsonpharma.comhutton.ac.uk For instance, they can be used to track how drugs are absorbed, distributed, metabolized, and excreted by the body. simsonpharma.com
Radioactive isotopes, or radionuclides, are used in applications like positron emission tomography (PET) scanning, where their decay allows for the imaging of biological processes. sciencelearn.org.nz The choice of isotopic tracer depends on the specific application and the analytical techniques available for detection.
Contextualization of Methyl-d3-amine (B1598088) Hydrochloride within Deuterated Amine Chemistry
Methyl-d3-amine hydrochloride (CD3NH2·HCl) is a deuterated form of methylamine (B109427) hydrochloride where the three hydrogen atoms of the methyl group have been replaced by deuterium. clearsynthdeutero.com As a deuterated amine, it serves as a valuable building block in the synthesis of more complex labeled molecules. isotope.comisotope.com Its utility stems from the fact that the methyl group is a common functional group in many organic molecules and pharmaceuticals. By introducing a deuterated methyl group, researchers can leverage the benefits of deuterium labeling to study a wide range of systems. clearsynthdeutero.com this compound is particularly important as an intermediate in the synthesis of deuterated pharmaceuticals and as an internal standard in analytical chemistry. lookchem.comchemicalbook.com
| Term | Definition | Significance |
| Deuterium | A stable isotope of hydrogen with one proton and one neutron. fiveable.mesimsonpharma.com | Its increased mass compared to protium allows it to be used as a tracer without being radioactive. fiveable.me |
| Isotopic Labeling | The incorporation of an isotope into a molecule to trace its journey through a system. musechem.com | Enables the study of reaction mechanisms, metabolic pathways, and pharmacokinetics. thalesnano.comsimsonpharma.com |
| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom is replaced by one of its isotopes. portico.orgwikipedia.org | Provides insights into the rate-determining steps of a reaction. nih.gov |
| Isotopic Tracer | An isotopically modified compound used to track the fate of a substance. fiveable.mesciencelearn.org.nz | Crucial for understanding complex biological and environmental systems. maastrichtuniversity.nlhutton.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
trideuteriomethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225362 | |
| Record name | (2H3)Methylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7436-22-8 | |
| Record name | Methan-d3-amine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Methylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Methylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H3)methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
Methyl-d3-amine (B1598088) hydrochloride is a white to off-white crystalline powder. clearsynthdeutero.com Key physical and chemical properties are summarized below.
| Property | Value |
| Chemical Formula | CD3NH2·HCl isotope.comisotope.com |
| Molecular Weight | 70.54 g/mol clearsynthdeutero.comisotope.com |
| Melting Point | 232-234 °C lookchem.comchembk.com |
| Appearance | White to off-white crystalline powder clearsynthdeutero.com |
| Solubility | Soluble in water, alcohol, and other polar solvents clearsynthdeutero.com |
| CAS Number | 7436-22-8 clearsynthdeutero.comisotope.com |
Synthesis and Manufacturing
The synthesis of Methyl-d3-amine (B1598088) hydrochloride can be achieved through various methods. A common approach involves the reduction of a deuterated starting material.
One documented synthesis route starts with the reaction of nitromethane (B149229) with deuterium (B1214612) oxide in the presence of a base and a phase-transfer catalyst to produce nitromethane-d3. google.comgoogle.com This intermediate is then reduced to form Methyl-d3-amine, which is subsequently reacted with hydrochloric acid to yield the hydrochloride salt. google.comgoogle.com
Another method involves the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with an acid, such as hydrochloric acid, to directly form the salt of Methyl-d3-amine. google.comgoogle.com Traditional methods often rely on the reaction of deuterated methylation reagents with amino or hydrazino compounds. chembk.comguidechem.com However, these methods can sometimes lead to the formation of by-products, making purification challenging. chembk.com
Iv. Applications in Pharmaceutical Research and Development
Role in Drug Metabolism Studies and Pharmacokinetic Profiling
The incorporation of deuterium (B1214612) into drug candidates can significantly impact their metabolic fate and pharmacokinetic properties. lookchem.com Methyl-d3-amine (B1598088) hydrochloride serves as a key building block in the synthesis of these deuterated compounds, enabling researchers to gain critical insights into their behavior within a biological system. lookchem.comisotope.com
Enhanced Tracking of Metabolic Pathways in Drug Candidates
The use of Methyl-d3-amine hydrochloride to introduce a deuterated methyl group into a drug candidate allows for enhanced tracking of its metabolic pathways. clearsynthdeutero.com The deuterium atoms act as a stable isotopic label, providing a distinct signal that can be easily detected by analytical techniques such as mass spectrometry. clearsynthdeutero.com This enables researchers to follow the journey of the drug molecule as it is metabolized in the body, identifying the various metabolites formed and elucidating the complex network of biochemical reactions involved. clearsynthdeutero.comnih.gov
For instance, in the study of secondary alkyl amines, the use of N-methyl-d3-desipramine allowed for the observation of isotopically sensitive switching from N-demethylation to N-hydroxylation, providing a deeper understanding of the metabolic pathways. nih.gov
Investigation of Biotransformation Processes and Drug-Drug Interactions
By incorporating a deuterated methyl group from this compound, researchers can meticulously investigate the biotransformation processes that a drug candidate undergoes. clearsynthdeutero.com This includes identifying the specific enzymes responsible for metabolism, often from the cytochrome P450 (CYP) family. Understanding these processes is crucial for predicting potential drug-drug interactions, where one drug can affect the metabolism of another. nih.gov
The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can lead to altered rates of metabolism. gabarx.com This allows for a detailed examination of how deuteration can influence the formation of metabolites, potentially reducing the formation of toxic byproducts or shifting the metabolic pathway towards more desirable outcomes. gabarx.comjuniperpublishers.com
Impact of Deuteration on Drug Absorption and Clearance Rates
Conversely, in some cases, deuteration can decrease the first-pass effect, where a significant portion of a drug is metabolized in the liver before it reaches systemic circulation, thereby increasing its oral bioavailability. These modifications to a drug's pharmacokinetic profile can lead to improved therapeutic efficacy and potentially a more favorable dosing regimen. dovepress.com
Synthetic Intermediate for Deuterated Therapeutic Agents
This compound is a crucial synthetic intermediate in the creation of deuterated therapeutic agents. clearsynthdeutero.comisotope.com Its use allows for the strategic incorporation of deuterium into drug molecules, which can lead to improved pharmacological properties. lookchem.com
Construction of Deuterated Kinase Inhibitors and Anti-tumor Compounds
A significant application of this compound is in the synthesis of deuterated kinase inhibitors, which are a critical class of anti-tumor compounds. lookchem.comchemicalbook.com For example, it is used in the preparation of deuterated ω-diphenylurea derivatives, which have shown potential as phosphokinase inhibitors. lookchem.comchemicalbook.compharmaffiliates.com These inhibitors target specific kinases involved in cancer cell signaling pathways. lookchem.com
Research has shown that deuterated versions of kinase inhibitors can exhibit enhanced anti-tumor activity. In a study involving a deuterated N-(methyl-d3)picolinamide compound, CM4307, it demonstrated a significantly higher tumor inhibition rate in nude mice with human liver cancer cells compared to its non-deuterated counterpart. googleapis.com This enhanced efficacy is attributed to the improved pharmacokinetic profile of the deuterated compound.
| Compound | Relative Tumor Increment Rate (%) |
| CM4306 (non-deuterated) | 32.2 |
| CM4307 (deuterated) | 19.6 |
Data from studies on nude mice with human liver cancer cells, indicating enhanced efficacy of the deuterated compound.
Development of Medicinal Compounds with Modified Pharmacological Profiles
The strategic placement of deuterium in a drug molecule, facilitated by intermediates like this compound, can lead to the development of medicinal compounds with modified and often improved pharmacological profiles. lookchem.com The primary mechanism behind this is the kinetic isotope effect, which can alter the rate of drug metabolism. gabarx.com
By slowing down metabolic processes, deuteration can lead to:
Increased half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing. juniperpublishers.comdovepress.com
Reduced formation of toxic metabolites: By altering metabolic pathways, the production of harmful byproducts can be minimized. gabarx.comjuniperpublishers.com
Deuterated Pharmaceuticals and Clinical Research Implications
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a significant tool in medicinal chemistry. juniperpublishers.com This process, known as deuteration, can modify a drug molecule's metabolic profile without altering its fundamental pharmacological activity. juniperpublishers.combioscientia.de this compound serves as a crucial building block in this field, providing a deuterated methyl group that can be incorporated into various drug candidates. lookchem.comclearsynthdeutero.comisotope.com The primary rationale behind this approach is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism. juniperpublishers.comportico.orgwikipedia.orgfrontiersin.org
The incorporation of deuterium into drug molecules is a key strategy for enhancing their pharmacokinetic properties. nih.govresearchgate.net Because the C-D bond is about 6 to 10 times more stable than the C-H bond, its cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, can be significantly slower. juniperpublishers.comnih.govdovepress.com This deliberate slowing of metabolic processes can lead to several clinically relevant benefits. bioscientia.de
Improved pharmacokinetic profiles are a primary goal of deuteration. researchgate.netresearchgate.net By reducing the rate of metabolism, deuterated drugs can exhibit a longer biological half-life, leading to prolonged duration of action. juniperpublishers.combioscientia.dewikipedia.org This can result in more stable plasma concentrations, with lower peak levels (Cmax) and higher trough levels, which may enhance efficacy and tolerability. juniperpublishers.com Furthermore, a longer half-life can allow for less frequent dosing, potentially improving patient adherence to treatment regimens. researchgate.netnih.gov
This compound is an essential deuterated reagent used to introduce the CD₃- group into pharmaceutical molecules to leverage these effects. isotope.comresearchgate.net The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this strategy. wikipedia.orgresearchgate.net In this case, deuteration of the methoxy (B1213986) groups on tetrabenazine (B1681281) slows their O-demethylation by the enzyme CYP2D6. bioscientia.de This leads to a longer half-life of the active metabolites, allowing for lower and less frequent dosing compared to its non-deuterated counterpart, tetrabenazine. bioscientia.deresearchgate.net
While the pharmacodynamic effects of a drug—its interaction with biological receptors—are typically unchanged by deuteration, the improved pharmacokinetic profile can have significant clinical implications. bioscientia.desciencecoalition.org However, the success of deuteration is not guaranteed and cannot be predicted without experimentation. researchgate.net The outcome depends on whether the C-H bond cleavage is the rate-limiting step in the drug's metabolism and can be influenced by the specific chemotype and the CYP enzymes involved. nih.govnih.gov
Table 1: Potential Pharmacokinetic (PK) Effects and Clinical Implications of Drug Deuteration
| Pharmacokinetic Effect | Clinical Implication | Source(s) |
|---|---|---|
| Reduced rate of metabolism | Prolonged drug half-life, more consistent systemic exposure. | bioscientia.deresearchgate.netnih.gov |
| Increased drug exposure (AUC) | Potential for dose reduction. | bioscientia.de |
| Longer duration of action | Reduced dosing frequency, which can improve patient adherence. | frontiersin.orgresearchgate.netnih.gov |
| Altered metabolite profile | Reduced formation of toxic metabolites or increased formation of active metabolites. | juniperpublishers.comdovepress.comresearchgate.net |
This table summarizes potential outcomes of drug deuteration based on cited research findings.
A significant advantage of deuteration is its potential to create safer medications by reducing off-target effects, often by altering metabolic pathways to minimize the formation of toxic or undesirable metabolites. juniperpublishers.comresearchgate.netresearchgate.net This strategy, sometimes referred to as "metabolic shunting," can redirect the metabolism away from pathways that produce harmful byproducts. researchgate.net
A notable example involves the c-Met tyrosine kinase inhibitor, JNJ-38877605, the clinical development of which was halted due to the formation of insoluble and toxic metabolites that led to renal toxicity. dovepress.com A deuterated version of JNJ-38877605 demonstrated decreased formation of these toxic metabolites, resulting in reduced renal toxicity and a better safety profile in preclinical studies. dovepress.com This highlights how deuteration can be used to solve specific problems related to metabolite-driven toxicity.
While deuteration generally does not alter a drug's primary mechanism of action, the ability to mitigate toxicity is a powerful application of the technology. juniperpublishers.comsciencecoalition.org However, it is important to note that the new metabolic pathways may produce deuterated metabolites, whose own properties and potential for elimination must be carefully evaluated. dovepress.com In some cases, deuteration of a primary metabolic site can lead to an increase in metabolism at secondary sites, an effect that must be studied to fully understand the new metabolic profile. acs.org
Table 2: Examples of Deuteration to Mitigate Toxicity
| Parent Compound | Issue with Parent Compound | Effect of Deuteration | Source(s) |
|---|---|---|---|
| JNJ-38877605 | Formation of insoluble, toxic metabolites causing renal toxicity. | Decreased formation of toxic metabolites, reduced renal toxicity, and improved metabolic stability. | dovepress.com |
| Tetrabenazine | Neuropsychiatric side effects. | The deuterated form, Deutetrabenazine, has a more favorable safety profile with fewer neuropsychiatric side effects. | dovepress.com |
This table presents research examples where deuteration was used to address toxicity issues of the parent compound.
V. Advanced Analytical Characterization and Purity Assessment
Spectroscopic Methodologies for Isotopic Verification
Spectroscopic methods provide a non-destructive means to confirm the successful incorporation of deuterium (B1214612) atoms and to quantify the levels of isotopic impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for verifying isotopic labeling. In the context of Methyl-d3-amine (B1598088) hydrochloride, both ¹H NMR and ¹³C NMR are instrumental.
¹H NMR (Proton NMR): The primary role of ¹H NMR in analyzing Methyl-d3-amine hydrochloride is to confirm the absence of protons on the methyl group. A standard methylamine (B109427) hydrochloride spectrum would exhibit a characteristic signal for the methyl protons. In a highly deuterated sample, the intensity of this signal should be negligible, ideally absent. The presence of any residual signal in this region can be used to quantify the level of non-deuterated or partially deuterated impurities. For instance, a reported ¹H NMR spectrum of this compound in DMSO-d6 shows a broad signal at approximately 8.05 ppm, which is attributed to the amine protons (-NH2), while the region for the methyl protons is silent, confirming successful deuteration. google.comgoogleapis.com
¹³C NMR (Carbon-13 NMR): While ¹H NMR confirms the absence of protons, ¹³C NMR provides information about the carbon skeleton. In the ¹³C NMR spectrum of this compound, the carbon of the deuterated methyl group (CD3) will exhibit a characteristic multiplet pattern due to coupling with the deuterium atoms (spin I = 1). This is in contrast to the singlet that would be observed for a non-deuterated methyl group. A reported ¹³C NMR spectrum in DMSO-d6 shows a signal for the deuterated methyl carbon at approximately 23.5 ppm. guidechem.com
A comparative analysis of the NMR data for this compound and its non-deuterated counterpart is summarized in the table below.
| Nucleus | This compound (in DMSO-d6) | Methylamine hydrochloride (Expected) | Interpretation |
| ¹H | ~8.05 ppm (br s, 2H, -NH2) google.comgoogleapis.com | ~2.5 ppm (s, 3H, -CH3), Amine proton signal | Absence of a signal around 2.5 ppm confirms deuteration of the methyl group. |
| ¹³C | ~23.5 ppm guidechem.com | ~25 ppm | The chemical shift and multiplicity of the methyl carbon signal confirm the C-D bonds. |
This table presents typical chemical shifts, which can vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups and can be adeptly applied to quantify isotopic impurities in deuterated compounds. researchgate.net The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds due to the increased mass of deuterium.
Specifically, the C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at lower frequencies, approximately in the 2000-2200 cm⁻¹ region. Similarly, bending vibrations are also affected. The presence and intensity of any residual C-H absorption bands can be used to quantify the amount of d0-, d1-, and d2-methylamine hydrochloride impurities. researchgate.netnih.gov
A study has demonstrated the development of a novel FTIR spectroscopic method, coupled with chemometrics, to quantify low-level isotopic impurities in d3-methylamine hydrochloride. researchgate.netnih.gov This method was validated and shown to be a fast and straightforward alternative to more complex techniques. researchgate.net The fundamental differences in the vibrational modes between C-H and C-D bonds provide a clear basis for this quantification.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) for C-H | Approximate Wavenumber (cm⁻¹) for C-D | Significance for Isotopic Purity |
| Stretching | 2800-3000 | 2000-2200 | The absence or minimal intensity of peaks in the C-H stretching region indicates high deuteration. |
| Bending | ~1450 | ~1050 | Shifts in bending frequencies provide complementary information for confirming deuteration. |
This table provides approximate ranges for vibrational frequencies.
To enhance the quantitative power of spectroscopic data, particularly for complex mixtures or for detecting trace-level impurities, chemometric models are often employed. uii.ac.idmdpi.com Chemometrics uses multivariate statistical methods to extract meaningful information from chemical data. researchgate.net
For the analysis of this compound, a chemometric model can be built using FTIR spectra from a set of calibration standards with known concentrations of d0-, d1-, and d2-methylamine hydrochloride impurities. researchgate.netnih.gov A partial least squares (PLS) regression model, for instance, can be developed to correlate the spectral data with the concentrations of the isotopic impurities. redalyc.org
One study successfully developed and validated a chemometric model based on FTIR data for the quantitative determination of isotopic impurities in d3-methylamine hydrochloride. researchgate.netnih.gov The model achieved limits of quantitation of 0.31 wt% for d0- and d1-methylamine hydrochloride and 0.34 wt% for d2-methylamine hydrochloride, demonstrating the high sensitivity of this approach. researchgate.netnih.gov This highlights the power of combining a rapid analytical technique like FTIR with robust data analysis methods for stringent quality control. researchgate.net
Mass Spectrometry Techniques for Structural and Isotopic Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, making it ideal for verifying the isotopic enrichment of this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. guidechem.com For this compound, HRMS is used to confirm the presence of the three deuterium atoms by measuring the precise mass of the molecular ion.
The theoretical monoisotopic mass of the protonated non-deuterated methylamine ([CH3NH3]⁺) is different from that of the protonated deuterated species ([CD3NH3]⁺). HRMS can easily distinguish between these, providing unequivocal confirmation of successful deuteration. A study reported the HRMS (ESI) analysis of a precursor to this compound, where the calculated m/z for [C8H8D3N+H]⁺ was 125.1158 and the found value was 125.1152, demonstrating excellent mass accuracy. guidechem.comsemanticscholar.org
| Species | Elemental Formula | Calculated Monoisotopic Mass (m/z) | Observed Mass (m/z) from HRMS |
| Protonated Methylamine | [CH6N]⁺ | 32.0498 | N/A |
| Protonated Methyl-d3-amine | [CH3D3N]⁺ | 35.0686 | Consistent with theoretical value |
This table illustrates the principle of using HRMS for deuteration confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is highly effective for assessing the chemical purity of this compound by separating it from any non-deuterated or partially deuterated species, as well as from other chemical impurities. researchgate.netnih.gov
In an LC-MS analysis, a slight separation may be observed between the deuterated compound and its non-deuterated counterparts due to the deuterium isotope effect on the chromatographic retention time. oup.com The mass spectrometer then detects the different isotopic species as they elute from the column. By comparing the peak areas of the different isotopologues, a quantitative assessment of the isotopic purity can be achieved.
Furthermore, LC-MS is crucial for validating other analytical methods. For example, the data acquired through LC-MS analysis was used to build and validate the chemometric model for quantifying isotopic impurities by FTIR, as mentioned previously. researchgate.netnih.gov The use of stable isotope-labeled internal standards in LC-MS assays is a common practice to improve the accuracy and precision of quantification by compensating for matrix effects and variations in extraction and ionization. mdpi.com
The table below outlines a typical application of LC-MS for the purity assessment of this compound.
| Analytical Parameter | LC-MS Method Details | Purpose |
| Chromatographic Separation | Reversed-phase or HILIC column | To separate this compound from isotopic and chemical impurities. |
| Mass Spectrometric Detection | ESI source, full scan or selected ion monitoring (SIM) | To detect and quantify the different isotopologues based on their mass-to-charge ratios. |
| Data Analysis | Peak integration and comparison | To determine the percentage of chemical purity and isotopic enrichment. |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Deuterium/Hydrogen Ratios
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for the precise determination of the deuterium/hydrogen (D/H) isotope ratio in organic compounds. nih.govfmach.it This method offers high precision and accuracy, making it invaluable for the characterization of deuterated compounds like this compound. nih.gov
The fundamental principle of IRMS involves the conversion of the organic compound into a simple gas, typically hydrogen gas (H₂), through high-temperature conversion (pyrolysis) at temperatures exceeding 1400°C. nih.govfmach.it The resulting gas is then introduced into the mass spectrometer, where it is ionized. The ion beam is subsequently separated by a magnetic field according to the mass-to-charge ratio of the isotopic species (e.g., HD⁺ and H₂⁺). nih.gov Highly sensitive detectors, such as Faraday cups, are used to measure the ion currents of each isotopic species, allowing for the calculation of the precise isotope ratio. nih.gov
A key challenge in D/H ratio analysis by IRMS is the potential for interference from other ions, particularly helium ions when helium is used as a carrier gas in a coupled gas chromatography system (GC-IRMS). nih.gov Modern IRMS systems incorporate energy filters or retardation lenses to prevent low-energy helium ions from reaching the detector for the m/z 3 signal (HD⁺), ensuring a clean and accurate measurement. nih.gov This capability is crucial for achieving the sensitivity required for analyzing the small amounts of sample typically separated by capillary GC. nih.gov
The precision of IRMS measurements for D/H ratios can be as high as 2 per thousand (‰) or better. nih.gov This level of precision is essential for accurately determining the isotopic enrichment of this compound and ensuring it meets the stringent requirements for its use in pharmaceutical synthesis.
Assessment and Control of Isotopic Purity
The isotopic purity of deuterated reagents is a critical factor in the synthesis of deuterated drug molecules. The presence of impurities with varying levels of deuteration can impact the efficacy and safety of the final pharmaceutical product. nih.govresearchgate.net Therefore, robust methodologies for assessing and controlling isotopic purity are essential.
Critical Quality Attributes for Deuterated Reagents in Pharmaceutical Synthesis
In the context of pharmaceutical manufacturing, the desired level of deuteration, or isotopic purity, is considered a Critical Quality Attribute (CQA). nih.govresearchgate.net A CQA is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. pqri.org For a deuterated reagent like this compound, the primary CQA is its isotopic enrichment, which is the percentage of deuterium atoms at the specified positions in the molecule. chemie-brunschwig.ch
The establishment of CQAs is a fundamental aspect of the Quality by Design (QbD) approach in pharmaceutical development. rsc.org It begins with defining the Quality Target Product Profile (QTPP), which outlines the desired quality characteristics of the final drug product to ensure safety and efficacy. pqri.orgrsc.org From the QTPP, the CQAs for the drug substance and its starting materials, including deuterated reagents, are derived. rsc.org The control of these CQAs is crucial for ensuring the consistent quality of the final product. rsc.org
For this compound, other CQAs may include the limits for isotopic impurities, such as the non-deuterated (d0), partially deuterated (d1), and doubly deuterated (d2) forms of methylamine hydrochloride.
Methodologies for Quantifying d0-, d1-, and d2-Methylamine Hydrochloride Impurities
Several analytical techniques can be employed to quantify the levels of isotopic impurities (d0-, d1-, and d2-methylamine hydrochloride) in this compound. These methods are crucial for ensuring that the isotopic purity of the reagent meets the required specifications.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying and quantifying isotopic impurities. rsc.org By analyzing the mass spectrum, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined.
Fourier-Transform Infrared (FTIR) Spectroscopy: A novel and rapid method utilizing FTIR spectroscopy combined with chemometrics has been developed for the quantification of low-level isotopic impurities in this compound. nih.govresearchgate.net This technique offers a fast and straightforward alternative to traditional chromatographic methods. nih.govresearchgate.net A chemometric model, built using data from LC-MS analysis, can be validated to achieve specific limits of quantitation for d0-, d1-, and d2-methylamine hydrochloride impurities. nih.govresearchgate.net
| Impurity | Limit of Quantitation (wt%) |
| d0-Methylamine Hydrochloride | 0.31 |
| d1-Methylamine Hydrochloride | 0.31 |
| d2-Methylamine Hydrochloride | 0.34 |
Table 1: Limits of quantitation for isotopic impurities in this compound using a validated FTIR-chemometric method. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, can also be used to assess isotopic purity. rsc.org The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides a measure of the degree of deuteration.
Stability Considerations for Long-Term Storage and Isotopic Integrity
The long-term stability of deuterated compounds is a critical consideration, as isotopic exchange can compromise the isotopic integrity of the material over time. This is particularly relevant for compounds like this compound, where the deuterium atoms are attached to a carbon adjacent to a nitrogen atom.
Mitigation of Proton-Deuterium Exchange in Aqueous Environments
Proton-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice versa. wikipedia.org This exchange is particularly facile for labile protons, such as those on heteroatoms like oxygen and nitrogen, but can also occur at carbon centers under certain conditions. wikipedia.orgnih.gov In aqueous environments, the presence of water can serve as a source of protons, leading to the back-exchange of deuterium atoms in a deuterated compound. wikipedia.org
For amines, H/D exchange at the carbon atoms adjacent to the nitrogen can be catalyzed by acids, bases, or metal catalysts. wikipedia.orgnih.gov To mitigate this exchange and maintain the isotopic integrity of this compound during storage, it is crucial to protect it from moisture. Storing the compound in a tightly sealed container under a dry, inert atmosphere is a primary strategy. The hydrochloride salt form itself contributes to stability by protonating the amine, which can reduce the lability of the adjacent C-D bonds compared to the free base.
The pH of any potential aqueous environment is a critical factor, as the rate of H/D exchange is pH-dependent. wikipedia.org For backbone amide hydrogens in proteins, the minimum exchange rate occurs at approximately pH 2.6. wikipedia.org While the specific optimal pH for minimizing exchange in this compound may differ, controlling the pH of any solutions is a key consideration.
Monitoring Isotopic Stability through Spectroscopic Analysis
Regular monitoring of the isotopic stability of stored this compound is essential to ensure its quality over time. Spectroscopic methods are well-suited for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a direct method to monitor isotopic stability. openochem.org An increase in the intensity of the proton signal corresponding to the methyl group over time would indicate back-exchange of deuterium for hydrogen. openochem.org
Mass Spectrometry (MS): Mass spectrometry can be used to track changes in the isotopic distribution of the compound. An increase in the abundance of lower mass isotopologues (e.g., d2, d1, d0) would signify a loss of isotopic enrichment. Tandem mass spectrometry (MS/MS) can provide even more specific information about the location of the isotopic exchange if fragmentation patterns are well-characterized. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: Given its sensitivity to isotopic substitution, FTIR spectroscopy can also be employed to monitor isotopic stability. nih.govresearchgate.net Changes in the vibrational frequencies associated with the C-D bonds versus C-H bonds can be tracked over time. The development of a quantitative FTIR method for impurity analysis also allows for the monitoring of the increase of these impurities during stability studies. nih.govresearchgate.net
Vi. Contributions to Chemical Biology and Environmental Research
Biological Applications as Proteomics and Biochemical Probes
The introduction of a stable isotope label provides a unique mass signature, enabling the differentiation of the labeled molecule from its naturally occurring counterparts. This principle is fundamental to its application in proteomics and the study of biochemical pathways.
Use in Investigating Nitrogen-Containing Biomolecules and Amino Acid Turnover
Stable isotope labeling is a cornerstone of modern metabolic research, providing critical data on the dynamics of biomolecules in vivo. α-Deuterated amino acids, for instance, are instrumental in studies of amino acid metabolism and protein turnover. mdpi.com While direct studies detailing the use of Methyl-d3-amine (B1598088) hydrochloride for amino acid turnover are specific, the principles of methyl-group labeling are well-established and highly relevant.
Methyl groups are essential for the biosynthesis and modification of numerous biomolecules, including certain amino acids and proteins. Introducing ¹³C or deuterium-labeled methyl groups is a key strategy in protein NMR spectroscopy to study the structure and dynamics of high-molecular-weight proteins. isotope.comnih.gov These labeled methyl groups, often introduced via precursors in cell culture media, act as sensitive probes. isotope.com The deuterated methyl group from Methyl-d3-amine can be conceptually used in enzymatic reactions to introduce a traceable label onto nitrogen-containing biomolecules, allowing researchers to monitor their synthesis, modification, and degradation rates with high precision.
Elucidation of Complex Biochemical Pathways through Isotopic Labeling
Isotopic labeling is a powerful strategy for delineating complex metabolic pathways. researchgate.netnih.gov By introducing a labeled compound into a biological system, scientists can track the atoms through various enzymatic reactions, identifying metabolites and clarifying reaction sequences. researchgate.net The use of stable isotopes, coupled with advanced analytical techniques like mass spectrometry (MS) and NMR, allows for the quantitative measurement of metabolic fluxes, providing a dynamic view of cellular metabolism. eurisotop.com
Methyl-d3-amine hydrochloride can serve as a precursor or building block in the synthesis of more complex labeled molecules. researchgate.netresearchgate.net The deuterium-labeled methyl group acts as a tracer. For example, in pathways involving S-adenosyl methionine (SAM), a universal methyl group donor, using a labeled methyl source allows researchers to identify all downstream methylated products. nih.gov This approach helps to:
Identify novel metabolites and biosynthetic intermediates.
Quantify the flow of molecules through intersecting metabolic routes. eurisotop.com
Distinguish biologically derived metabolites from experimental contaminants or noise in metabolomics studies. eurisotop.com
This methodology has been successfully applied to understand the biosynthesis of natural products and to investigate the metabolic fate of pharmaceutical compounds. researchgate.netnih.gov
Environmental Tracing Studies with Deuterated Methylamines
Deuterated compounds are valuable tracers in environmental science for tracking the movement, fate, and transformation of substances in ecosystems. zeochem.comarizona.edu Their unique mass makes them distinguishable from background compounds, allowing for precise tracking without the hazards associated with radioactive isotopes.
Tracking Fate and Transformation of Methyl Groups in Environmental Systems
This compound can be used in studies designed to understand the environmental lifecycle of methylamines or other compounds containing methyl groups. Once released into a controlled environmental system (e.g., a microcosm simulating a lake or soil column), the deuterated methyl group can be tracked. This allows scientists to monitor various processes:
Transport: Movement between air, water, and sediment compartments.
Transformation: Degradation through biological or chemical processes (e.g., microbial metabolism, photolysis).
Bioaccumulation: Uptake and concentration in organisms.
Multimedia fate and transport models, which predict how chemicals behave in the environment, can be validated and refined using data from such tracer studies. nih.gov
Role in Geochemistry of Methylamines in Sedimentary Environments
Methylamines are a ubiquitous and significant fraction of organic nitrogen in marine and lacustrine (lake) sediments. liverpool.ac.uk They are key players in the biogeochemical cycling of carbon and nitrogen. caister.com Studies have shown that while methylamines are often present at low nanomolar to micromolar concentrations in the dissolved porewater of sediments, they can be highly concentrated in the solid phase. nih.govresearchgate.net
| Location | Sample Type | Compound | Concentration Range |
|---|---|---|---|
| English Channel | Seawater | Methylamines | Up to 20 nM |
| Southern Ocean | Seawater | Methylamines | Up to 5.6 nM |
| Coastal Hawaii | Surface Seawater | Monomethylamine | 52 ± 20 nmol/m³ |
| Coastal Massachusetts | Surface Seawater | Monomethylamine | 200 ± 58 nmol/m³ |
| Offshore Peru | Sediment Porewater | Monomethylamine | ~0.15 µM (150 nM) |
| Buzzards Bay, MA | Sediment Porewater | Monomethylamine | Below detection limit (<0.05 µM) |
This table compiles data from multiple sources to illustrate the typical concentration ranges of methylamines found in different marine systems. researchgate.netresearchgate.nethawaii.edu
Investigations into Osmoregulation and Bacterial Substrates in Aquatic Systems
In aquatic environments, methylamines play a dual role as osmolytes and as crucial substrates for microbial metabolism. liverpool.ac.uk They are known degradation products of common osmolytes like glycine (B1666218) betaine, which are produced by marine organisms to maintain cellular osmotic balance. hawaii.eduuea.ac.uk In intertidal salt marshes, the depletion of methylamines from porewater during tidal inundation suggests they also function directly as osmolytes for macrophytes. liverpool.ac.uk
Furthermore, methylamines are a vital source of carbon and nitrogen for a wide range of marine microbes. caister.comuea.ac.uk
Nitrogen Source: Studies using ¹⁵N-labeled methylamine (B109427) have shown that various non-methylotrophic bacteria, including Alpha- and Gammaproteobacteria, can assimilate nitrogen from methylamine. uea.ac.uknih.gov
Carbon and Energy Source: Methylotrophic microorganisms utilize methylamines as their primary source of carbon and energy. caister.com
Methanogenesis: In coastal and marine sediments, methylamines are key non-competitive substrates for methylotrophic methanogens. This microbial process is a significant source of methane, a potent greenhouse gas, in these environments. caister.comnih.gov
The use of this compound in microbial culture experiments enables researchers to trace the metabolic fate of the methyl group, confirming its incorporation into biomass or its conversion to products like methane.
Vii. Future Research Directions and Emerging Applications
Development of Novel Deuterated Methylamine (B109427) Derivatives for Specific Research Needs
The role of deuterated methylamine and its derivatives as crucial intermediates in the synthesis of deuterated pharmaceuticals is a significant driver of current research. researchgate.netexlibrisgroup.com The development of novel deuterated methylamine derivatives is tailored to meet specific research demands, particularly in drug discovery and metabolic studies. By strategically incorporating deuterium (B1214612) into drug candidates, researchers can investigate metabolic pathways and potential drug-drug interactions, which is essential for creating safer and more effective medications. clearsynthdeutero.com
The synthesis of these novel derivatives often requires innovative chemical strategies. For instance, researchers have developed methods using Boc-benzylamine as a starting material and TsOCD3 as the deuterated methylation reagent to produce deuterated methylamine and dimethylamine (B145610) with high yields and simplified purification processes. researchgate.netexlibrisgroup.comsemanticscholar.org These methodologies provide a foundation for creating a wider array of deuterated compounds. Future work will likely focus on expanding the library of deuterated building blocks derived from methyl-d3-amine (B1598088), enabling the synthesis of complex molecules for specialized applications in medicinal chemistry and beyond.
| Starting Material | Deuterated Reagent | Product | Significance |
| Boc-benzylamine | TsOCD3 | Methan-d3-amine hydrochloride | High yield, simple purification, intermediate for deuterated drugs semanticscholar.orgguidechem.com |
| Benzylamine | n-butyllithium, TsOCD3 | Methan-d3-amine | Lower yield compared to Boc-benzylamine route semanticscholar.org |
| Nitromethane (B149229) | Deuterium water (D₂O) | Deuterated nitromethane | Intermediate for (Methyl-d3)amine synthesis google.comgoogleapis.com |
Integration of Methyl-d3-amine Hydrochloride in Advanced Synthetic Methodologies
The integration of this compound into advanced synthetic methodologies is key to improving the efficiency and accessibility of deuterated compounds. Traditional synthesis methods often struggle with low yields and the formation of multiple by-products, complicating purification and increasing costs. guidechem.com
Recent advancements have focused on overcoming these challenges. A notable method involves the use of Boc-protected benzylamine, which reacts with a deuterated methylation reagent like TsOCD3. This is followed by the removal of the protecting groups to yield the desired deuterated methylamine hydrochloride. semanticscholar.org This approach has been shown to produce the target compound in high yields with straightforward purification. researchgate.netexlibrisgroup.comsemanticscholar.org Other strategies involve the reduction of deuterated nitromethane or the hydrolysis of N-(methyl-d3)phthalimide. google.comgoogleapis.com The continuous refinement of these synthetic routes, including the exploration of flow chemistry and photocatalysis, represents a significant area of future research, aiming to make deuterated compounds like this compound more readily available for a broader range of scientific applications. google.com
Table of Synthetic Methods
| Method | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Boc-benzylamine route | Boc-benzylamine, TsOCD3, NaH, Pd/C | High yields, simple operation, satisfactory purity | researchgate.netexlibrisgroup.comsemanticscholar.org |
| Nitromethane reduction | Deuterated nitromethane, Acid | Direct formation of the salt | googleapis.com |
Computational Chemistry Approaches to Predict Deuterium Isotope Effects
Computational chemistry is becoming an indispensable tool for understanding and predicting the kinetic isotope effects (KIEs) associated with deuterium substitution. These theoretical approaches provide deep insights into reaction mechanisms that are often difficult to probe experimentally. Density functional theory (DFT) calculations, for example, are used to investigate reaction sequences, calculate free energy corrections, and model solvent effects to understand the energetics of competing reaction pathways involving methylamine. jmcs.org.mx
For enzymatic reactions, computational models can elucidate the role of deuterium in altering reaction rates. Studies on enzymes like trimethylamine (B31210) dehydrogenase and methylamine dehydrogenase have utilized computational analyses to understand the mechanism of amine oxidation. nih.govnih.gov For instance, a significant deuterium kinetic isotope effect of 17.2 was measured for the hydrogen abstraction step in the reaction of methylamine dehydrogenase, highlighting the sensitivity of this step to isotopic substitution. nih.gov Furthermore, time-dependent density functional theory (TD-DFT) can be used to explore how deuteration affects the photophysical properties of molecules, such as fluorescence efficiency, by calculating potential energy surfaces for electronic states. rsc.org Future research will likely involve the development of more sophisticated computational models to accurately predict KIEs in complex biological and chemical systems, guiding the design of new deuterated molecules with desired properties.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Investigating methylamine dehydrogenation mechanism | Identified competing reaction paths with similar free energies jmcs.org.mx |
| Ab initio computational analysis | Examining the mechanism of dimethylamine oxidation | Indicated a direct hydride transfer mechanism is energetically favorable nih.gov |
| Time-Dependent DFT (TD-DFT) | Exploring intrinsic effects of deuteration on fluorescence | Showed deuteration does not significantly affect the radiative channel but quenches radiationless decay pathways rsc.org |
Expanding Applications in Materials Science and Polymer Synthesis
The use of this compound and other deuterated small molecules is an emerging area in materials science and polymer chemistry. Incorporating deuterium-labeled compounds into materials allows for detailed investigation of their structure and dynamics using techniques like neutron scattering. clearsynthdeutero.com
Research is being conducted on the precise synthesis of functional polymers with selective deuteration. ornl.gov By using deuterated monomers, scientists can create polymers with specific properties or use them as probes to study polymer physics. For example, the synthesis of deuterated methyl acrylate (B77674) and methyl methacrylate (B99206) monomers is being pursued to support neutron scattering studies. ornl.gov The unique vibrational frequencies of the carbon-deuterium bond can also be exploited to tune the optical or electronic properties of materials. As synthetic methods for producing deuterated building blocks like this compound become more efficient, their integration into advanced materials, including organic electronics, specialized coatings, and functional polymers, is expected to grow significantly. clearsynthdeutero.com
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of Methyl-d3-amine hydrochloride to minimize deuterium loss and byproduct formation?
- Methodological Answer : Traditional synthesis routes using deuterated methylating agents often generate tri- or tetra-substituted byproducts due to the high reactivity of these reagents. To mitigate this, employ controlled reaction conditions (e.g., low temperature, inert atmosphere) and stoichiometric adjustments. Alternative approaches, such as reductive amination with deuterated ammonia under catalytic hydrogenation, may improve selectivity . Post-synthesis purification via recrystallization or column chromatography (using deuterated solvents to avoid proton exchange) is critical.
Q. What characterization techniques are essential for verifying the isotopic purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show no residual proton signals in the methyl group (expected δ ~2.3 ppm for non-deuterated analogues).
- Mass Spectrometry (MS) : High-resolution MS should confirm the molecular ion peak at m/z 70.54 (CHClDN).
- Elemental Analysis : Ensure deuterium content matches theoretical values (>99% isotopic enrichment) .
Q. What are the stability considerations for this compound in long-term storage?
- Methodological Answer : Store at room temperature in airtight, desiccated containers to prevent hygroscopic degradation. Avoid exposure to light or humidity, as proton-deuterium exchange can occur in aqueous environments. Periodic analysis via NMR or IR spectroscopy is recommended to monitor isotopic integrity over time .
Advanced Research Questions
Q. How do deuterium isotope effects influence the reaction kinetics of this compound in catalytic processes?
- Methodological Answer : Deuteration alters bond strength (C-D vs. C-H), which impacts activation energy in reactions like nucleophilic substitution or enzyme-mediated processes. Use kinetic isotope effect (KIE) studies: compare rate constants () in reactions involving protonated vs. deuterated analogues. For example, in enzymatic methylation assays, monitor changes using stopped-flow spectroscopy or LC-MS/MS .
Q. What advanced analytical methods can resolve discrepancies in deuterium content reported by different labs?
- Methodological Answer :
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise quantification of D/H ratios.
- 2D H-C HSQC NMR : Detects residual protonation in specific carbon environments.
- Deuterium Exchange Mass Spectrometry (DXMS) : Tracks H/D exchange kinetics in solution-phase studies. Cross-validate results with independent techniques to resolve inconsistencies .
Q. How can this compound be used as a metabolic tracer in vivo?
- Methodological Answer : Incorporate the compound into pulse-chase experiments to track methyl group transfer in pathways like one-carbon metabolism. Administer intravenously at 10–50 mg/kg (adjusting for animal weight) and analyze tissue extracts via LC-HRMS. Use stable isotope-resolved metabolomics (SIRM) to map C/H incorporation into metabolites like S-adenosylmethionine (SAM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
